molecular formula C14H13FN2O2 B6415679 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% CAS No. 1261939-52-9

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%

Cat. No. B6415679
CAS RN: 1261939-52-9
M. Wt: 260.26 g/mol
InChI Key: ZYYUCCFIPIOCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine (2-EFPH) is an organic compound with a molecular formula of C11H10FNO3. It is a substituted pyridine derivative, a type of heterocyclic compound that is composed of a six-membered ring of five carbon atoms and one nitrogen atom. 2-EFPH has a wide range of applications in scientific research, including its use as a reagent for chemical synthesis, as a catalytic intermediate, and as a substrate for enzymes.

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% is an important reagent in the synthesis of compounds such as carbamates, amides, and nitriles. It is also used as a substrate for enzymes, such as carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide. 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% is also used as a catalyst in the synthesis of a variety of organic compounds, including cyclic ethers and heterocyclic compounds.

Mechanism of Action

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% acts as a catalyst in the reaction of ethyl carbamate with 3-fluorophenol. The reaction is initiated by the protonation of the nitrogen atom of the ethyl carbamate, which leads to the formation of a carbon-carbon bond between the two reactants. The reaction is then completed by the deprotonation of the nitrogen atom, which leads to the formation of the desired product.
Biochemical and Physiological Effects
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of blood pressure. In addition, it has been found to possess antifungal activity, and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% in laboratory experiments has several advantages. It is inexpensive, readily available, and easy to handle. In addition, it is highly reactive and can be used for a variety of chemical reactions. However, it should be noted that 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% is a highly toxic compound, and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% in scientific research. These include its use as an enzyme inhibitor in drug discovery, its use as a substrate for enzymes involved in metabolic pathways, its use as a catalyst for organic synthesis, and its use as a drug delivery system. In addition, further research is needed to investigate the biochemical and physiological effects of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%, as well as its potential applications in medicine.

Synthesis Methods

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95% is synthesized by the reaction of ethyl carbamate with 3-fluorophenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for 3-4 hours. The product is then purified by column chromatography to obtain a 95% pure sample of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-4-3-9(7-12(11)15)13-8-10(18)5-6-17-13/h3-8H,2H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYUCCFIPIOCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692757
Record name N-Ethyl-2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-52-9
Record name Benzamide, N-ethyl-2-fluoro-4-(4-hydroxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.